molecular formula C21H17F4N3O2 B4940087 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide

Cat. No.: B4940087
M. Wt: 419.4 g/mol
InChI Key: JAIWNSXHLOLRTC-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide is a complex organic compound that features a pyridazine ring substituted with a 2,5-dimethylphenyl group and a tetrafluorophenyl group

Preparation Methods

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Substitution with 2,5-Dimethylphenyl Group: The pyridazine ring is then substituted with a 2,5-dimethylphenyl group through electrophilic aromatic substitution.

    Introduction of the Tetrafluorophenyl Group: This step involves the reaction of the intermediate with a tetrafluorophenyl derivative under suitable conditions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide include other pyridazine derivatives and compounds with similar functional groups. Some examples are:

  • 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenethyl)acetamide
  • 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer unique properties and applications.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O2/c1-10-4-5-11(2)13(8-10)16-6-7-17(29)28(27-16)12(3)21(30)26-20-18(24)14(22)9-15(23)19(20)25/h4-9,12H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWNSXHLOLRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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